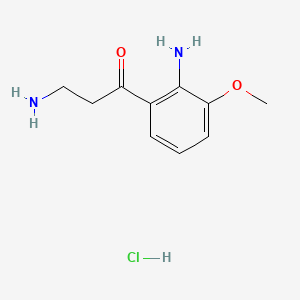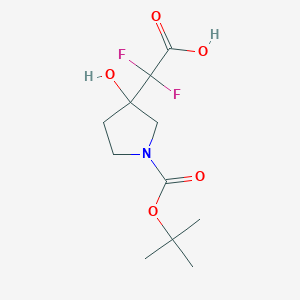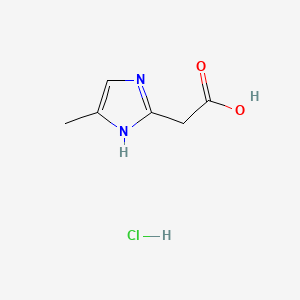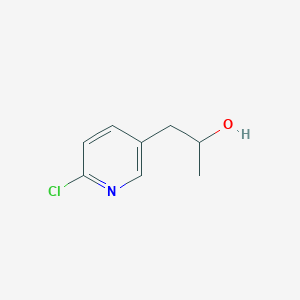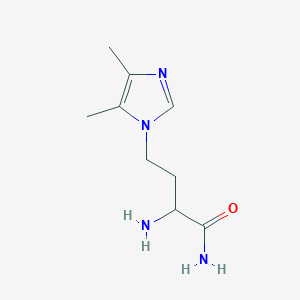
Methyl 2-amino-2-methyl-5-(2-methyl-1h-imidazol-1-yl)pentanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-amino-2-methyl-5-(2-methyl-1h-imidazol-1-yl)pentanoate is a compound that features an imidazole ring, which is a five-membered heterocyclic moiety containing two nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
. This method is commonly used for the preparation of imidazole derivatives. The reaction conditions often require a controlled environment with specific temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors to maintain precise control over reaction conditions. The use of catalysts and optimized reaction pathways can enhance yield and purity, making the process more efficient and cost-effective.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-amino-2-methyl-5-(2-methyl-1h-imidazol-1-yl)pentanoate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles (e.g., halogens). The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the reaction’s outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.
Applications De Recherche Scientifique
Methyl 2-amino-2-methyl-5-(2-methyl-1h-imidazol-1-yl)pentanoate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s imidazole ring is similar to that found in histidine, making it useful for studying enzyme active sites and protein interactions.
Industry: The compound can be used in the development of new materials and as a catalyst in various chemical processes.
Mécanisme D'action
The mechanism of action of methyl 2-amino-2-methyl-5-(2-methyl-1h-imidazol-1-yl)pentanoate involves its interaction with specific molecular targets and pathways. The imidazole ring can coordinate with metal ions, influencing enzyme activity and protein function. This coordination can modulate biological processes, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methylimidazole: Shares the imidazole ring structure but lacks the additional amino and ester functional groups.
5-Amino-2-methyl-2H-tetrazole: Contains a tetrazole ring instead of an imidazole ring.
Pentanoic acid, 2-methyl-, methyl ester: Similar ester functional group but lacks the imidazole ring.
Uniqueness
Methyl 2-amino-2-methyl-5-(2-methyl-1h-imidazol-1-yl)pentanoate is unique due to its combination of an imidazole ring with amino and ester functional groups
Propriétés
Formule moléculaire |
C11H19N3O2 |
|---|---|
Poids moléculaire |
225.29 g/mol |
Nom IUPAC |
methyl 2-amino-2-methyl-5-(2-methylimidazol-1-yl)pentanoate |
InChI |
InChI=1S/C11H19N3O2/c1-9-13-6-8-14(9)7-4-5-11(2,12)10(15)16-3/h6,8H,4-5,7,12H2,1-3H3 |
Clé InChI |
IBQQUBHTJJFTOH-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC=CN1CCCC(C)(C(=O)OC)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-chloro-N-[2-(2,6-dioxo-3-piperidyl)-3-oxo-isoindolin-5-yl]acetamide](/img/structure/B13482057.png)
![1-[3-(2,2,2-Trifluoroethyl)phenyl]methanamine](/img/structure/B13482073.png)
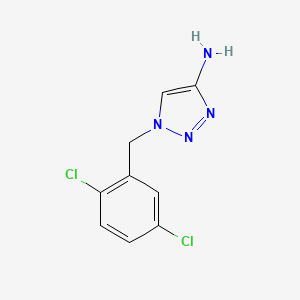

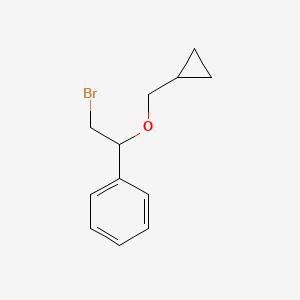

![5-[(1S)-1-aminoethyl]-2-methoxy-N-methylbenzamide hydrochloride](/img/structure/B13482093.png)

